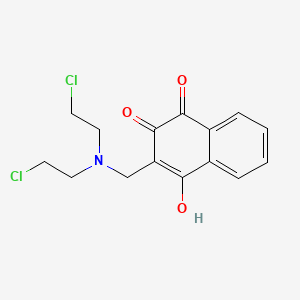
Acetamide, N-(1-naphthyl)-2,2,2-trichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(1-naphthyl)-2,2,2-trichloro- is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthyl group attached to an acetamide moiety, with three chlorine atoms attached to the acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1-naphthyl)-2,2,2-trichloro- typically involves the reaction of 1-naphthylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 1-naphthylamine in an appropriate solvent, such as dichloromethane.
- Add trichloroacetyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of Acetamide, N-(1-naphthyl)-2,2,2-trichloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using advanced techniques such as column chromatography.
化学反応の分析
Types of Reactions
Acetamide, N-(1-naphthyl)-2,2,2-trichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.
Reduction: Reduction reactions can convert the trichloroacetamide group to other functional groups.
Substitution: The chlorine atoms in the trichloroacetamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthyl derivatives with oxidized functional groups.
Reduction: Compounds with reduced trichloroacetamide groups.
Substitution: Products with substituted chlorine atoms.
科学的研究の応用
Acetamide, N-(1-naphthyl)-2,2,2-trichloro- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Acetamide, N-(1-naphthyl)-2,2,2-trichloro- involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The trichloroacetamide group can undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects on cellular processes.
類似化合物との比較
Similar Compounds
N-(1-Naphthyl)acetamide: Similar structure but lacks the trichloroacetamide group.
N-Acetyl-1-naphthylamine: Another naphthyl derivative with different functional groups.
1-Acetamidonaphthalene: A related compound with an acetamide group attached to the naphthyl ring.
Uniqueness
Acetamide, N-(1-naphthyl)-2,2,2-trichloro- is unique due to the presence of the trichloroacetamide group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications and distinguishes it from other similar naphthyl derivatives.
特性
CAS番号 |
3733-06-0 |
|---|---|
分子式 |
C12H8Cl3NO |
分子量 |
288.6 g/mol |
IUPAC名 |
2,2,2-trichloro-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C12H8Cl3NO/c13-12(14,15)11(17)16-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,16,17) |
InChIキー |
FEXNJZJFISBCHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide](/img/structure/B15074853.png)
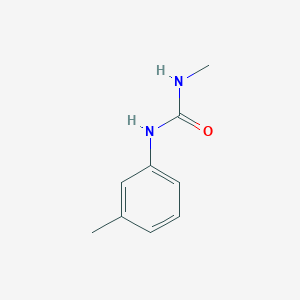
![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074873.png)
![1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene](/img/structure/B15074874.png)

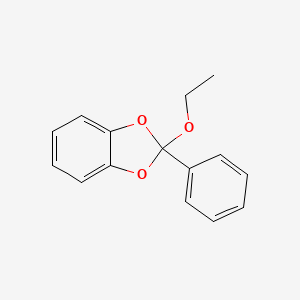

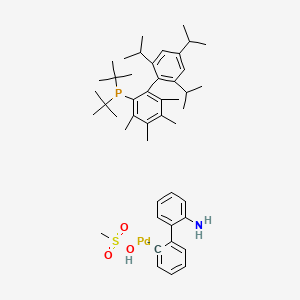
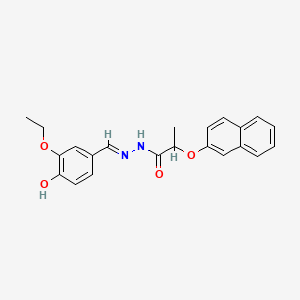
![8-Oxo-5-(propa-1,2-dien-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B15074907.png)

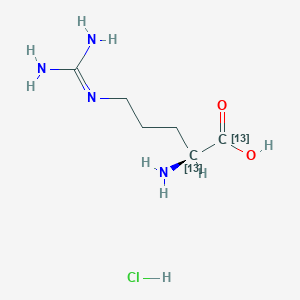
![6-Oxabicyclo[3.1.1]heptan-2-one](/img/structure/B15074918.png)
